molecular formula C8H6Br2 B14600291 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene CAS No. 60578-46-3

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene

Cat. No.: B14600291
CAS No.: 60578-46-3
M. Wt: 261.94 g/mol
InChI Key: GSQFJPHKOAEBOD-UHFFFAOYSA-N
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Description

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexa-1,3-diene, where the hydrogen atoms at positions 5 and 6 are replaced by bromomethylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene typically involves the bromination of cyclohexa-1,3-diene. One common method is the reaction of cyclohexa-1,3-diene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.

Major Products

Scientific Research Applications

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic compounds.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene involves its reactivity towards electrophiles and nucleophiles. The bromomethylidene groups at positions 5 and 6 make the compound highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is unique due to the presence of bromomethylidene groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds.

Properties

CAS No.

60578-46-3

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

5,6-bis(bromomethylidene)cyclohexa-1,3-diene

InChI

InChI=1S/C8H6Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H

InChI Key

GSQFJPHKOAEBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CBr)C(=CBr)C=C1

Origin of Product

United States

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